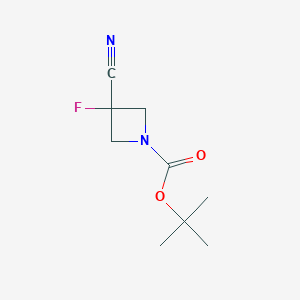
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide
説明
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide (AF3CPO) is a small molecule that has been studied for its potential applications in scientific research. AF3CPO is a fluorinated aromatic amine that has been demonstrated to possess a variety of interesting properties, including the ability to interact with multiple proteins, enzymes and receptors. AF3CPO has been used in various laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide derivatives have been utilized in the development of efficient OLEDs with low efficiency roll-off at high brightness. Iridium complexes based on similar pyridine derivatives demonstrate significant potential in OLED applications, showing bright green light emission and high current efficiency at relatively high brightness levels. These findings suggest promising avenues for enhancing OLED performance and efficiency (Teng et al., 2014).
Synthesis of Pesticides
The pyridine derivative, specifically 2,3-Dichloro-5-trifluoromethyl pyridine, which shares structural similarities with the compound , plays a crucial role in the synthesis of pesticides. This highlights the compound's potential utility in agrochemical applications and the synthesis of various pyridine-based derivatives (Xin-xin, 2006).
Material Science
In material science, related fluorine-containing pyridine derivatives have been synthesized for the development of novel polyimides. These polyimides exhibit excellent solubility, good thermal stability, and are predominantly amorphous, indicating potential applications in high-performance polymers and the electronics industry (Zhang et al., 2007).
Catalysis
Chiral pyridine-containing oxazoline derivatives with fluorine groups have been synthesized and characterized. These compounds serve as ligands in metal-catalyzed asymmetric reactions, indicating their potential to influence reaction pathways and product selectivity in synthetic chemistry. The structural and electronic properties of these derivatives make them suitable for applications in catalysis (Wolińska et al., 2021).
Polymer Electrolytes
The electrochemical polymerization of related fluorophenyl thiophenes has been explored in pure ionic liquids, leading to the development of electroactive polymers. These polymers demonstrate potential as high-temperature polymer electrolytes, relevant for energy storage and conversion applications. This research underscores the versatility of fluorophenyl pyridine derivatives in the creation of novel materials for electrochemical applications (Naudin et al., 2002).
特性
IUPAC Name |
5-[3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-yl]-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF4N2O/c13-8-4-7(12(15,16)17)5-19(20)11(8)6-1-2-9(14)10(18)3-6/h1-5H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIKGGDSUXYREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=[N+]2[O-])C(F)(F)F)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



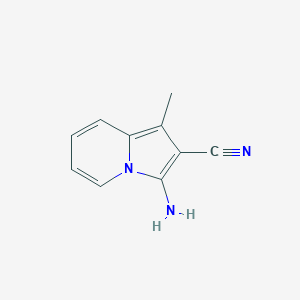
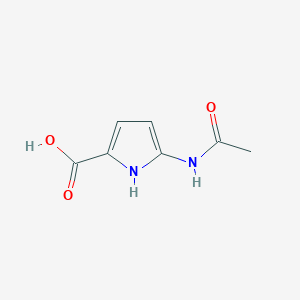

![1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1381335.png)

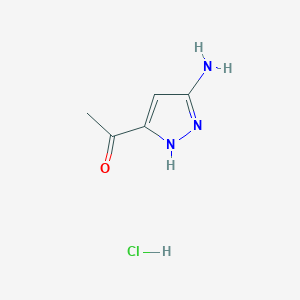

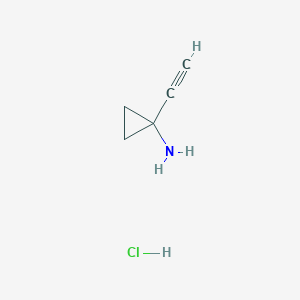
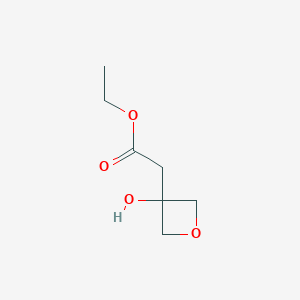

![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride](/img/structure/B1381351.png)
